1,2,4,6,7,9-Hexachlorodibenzofuran
Overview
Description
1,2,4,6,7,9-Hexachlorodibenzofuran is a member of the chlorinated dibenzofurans family, which are organic compounds containing one to eight chlorine atoms attached to the carbon atoms of the parent chemical, dibenzofuran . These compounds are known for their environmental persistence and potential harmful effects on health and the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4,6,7,9-Hexachlorodibenzofuran is typically produced as an unwanted by-product in various industrial processes involving chlorinated compounds . The synthesis involves the chlorination of dibenzofuran under specific conditions, often resulting in a mixture of chlorinated dibenzofurans .
Industrial Production Methods
Industrial production of this compound is not deliberate. Instead, it is formed during processes such as the incineration of chlorinated organic compounds, metal processing, and the bleaching of paper pulp with chlorine . These processes lead to the formation of various polychlorinated dibenzofurans, including this compound .
Chemical Reactions Analysis
Types of Reactions
1,2,4,6,7,9-Hexachlorodibenzofuran can undergo several types of chemical reactions, including:
Substitution: Chlorine atoms in the compound can be substituted with other atoms or groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction . Substitution reactions often require catalysts and specific solvents to facilitate the exchange of chlorine atoms .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of more highly chlorinated dibenzofurans, while reduction may result in less chlorinated derivatives .
Scientific Research Applications
1,2,4,6,7,9-Hexachlorodibenzofuran has several applications in scientific research, including:
Environmental Studies: It is used as a marker for studying the environmental impact of chlorinated organic compounds and their persistence in the environment.
Analytical Chemistry: It is used as a reference compound in the development of analytical methods for detecting and quantifying chlorinated dibenzofurans in various matrices.
Mechanism of Action
1,2,4,6,7,9-Hexachlorodibenzofuran exerts its effects primarily through binding to the aryl hydrocarbon receptor (AhR) . This receptor, when activated, induces the expression of various genes involved in xenobiotic metabolism, including cytochrome P450 enzymes . The binding of this compound to AhR leads to the activation of these pathways, resulting in various biochemical and toxicological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4,6,7,9-Hexachlorodibenzofuran is similar to other polychlorinated dibenzofurans, such as:
- 1,2,3,4,7,8-Hexachlorodibenzofuran
- 1,2,3,6,7,8-Hexachlorodibenzofuran
- 2,3,4,6,7,8-Hexachlorodibenzofuran
Uniqueness
What sets this compound apart is its specific chlorine substitution pattern, which influences its chemical properties, environmental persistence, and toxicological effects . This unique substitution pattern affects its binding affinity to the AhR and its subsequent biological activity .
Properties
IUPAC Name |
1,2,4,6,7,9-hexachlorodibenzofuran | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Cl6O/c13-3-1-5(15)10(18)12-7(3)8-9(17)4(14)2-6(16)11(8)19-12/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHIPPHRJJJQOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C(=C1Cl)Cl)OC3=C2C(=C(C=C3Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Cl6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7075268 | |
Record name | Dibenzofuran, 1,2,4,6,7,9-hexachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7075268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75627-02-0 | |
Record name | 1,2,4,6,7,9-Hexachlorodibenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075627020 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzofuran, 1,2,4,6,7,9-hexachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7075268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,4,6,7,9-HEXACHLORODIBENZOFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2208QUT70W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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